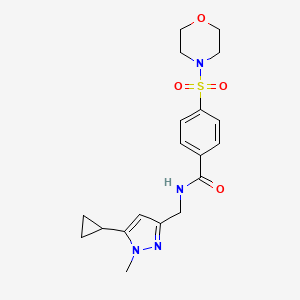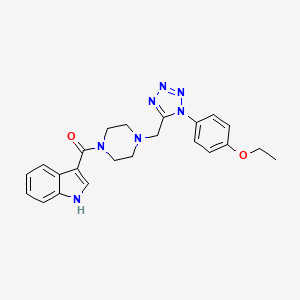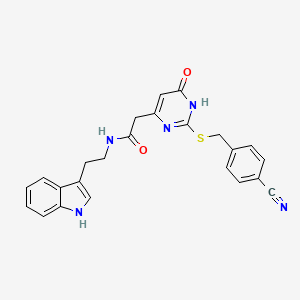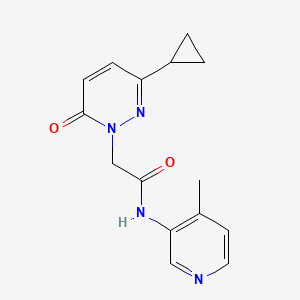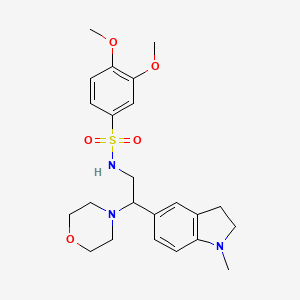![molecular formula C18H18BrNO4 B2754350 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate CAS No. 1794989-39-1](/img/structure/B2754350.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound like “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate” would likely involve multiple steps, including the formation of the bromophenyl group, the carbamoyl group, and the methoxy-methylbenzoate group . The exact synthesis pathway would depend on the specific reactions used and the order in which they are performed .Molecular Structure Analysis
The molecular structure of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate” would be determined by the arrangement of its constituent groups. The bromophenyl group would likely be planar due to the nature of the carbon-bromine bond . The carbamoyl group and the methoxy-methylbenzoate group would also contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate” would depend on the specific conditions and reagents used. Potential reactions could include nucleophilic substitution, free radical bromination, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate” would be determined by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without bromine .Applications De Recherche Scientifique
Bromophenol Derivatives and Natural Products
Natural Product Isolation
Bromophenol derivatives, including compounds similar to "{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate," have been isolated from marine sources like the red alga Rhodomela confervoides. These compounds are studied for their chemical structures, which are elucidated using spectroscopic methods. However, some derivatives have shown to be inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
Synthetic Chemistry
Synthesis of Related Compounds
Research has been conducted on synthesizing related compounds, which can serve as intermediates for further chemical reactions or as potential therapeutic agents. For instance, a study on the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate demonstrates the versatility of bromophenol derivatives in synthetic chemistry (Pokhodylo & Obushak, 2019).
Novel Antitumor Agents
Further exploration into the synthesis of hetero annulated carbazoles has led to the discovery of potential antitumor agents, showcasing the pharmacological relevance of bromophenyl derivatives (Murali et al., 2017).
Applications in Material Science
Conductive Materials
The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including bromobenzoic acid derivatives, has led to a significant improvement in the conductivity of PEDOT:PSS. This modification opens new avenues for the development of high-efficiency, ITO-free organic solar cells (Tan et al., 2016).
Fluorescent Properties and Solvatochromism
Solvatochromic Fluorophores
The incorporation of bromophenyl derivatives into fluorophores has been explored, indicating the potential use of these compounds in the development of new solvatochromic materials (Umeda et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methoxy-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-12-9-15(23-2)7-8-16(12)18(22)24-11-17(21)20-10-13-3-5-14(19)6-4-13/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWJYTRXSDRUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2754267.png)
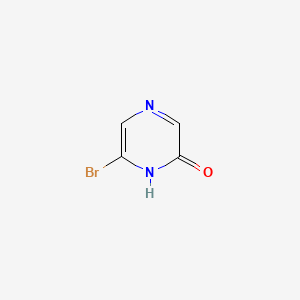

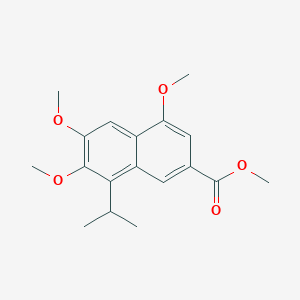
![2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2754273.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2754275.png)
